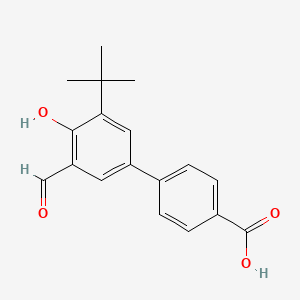

3'-(tert-Butyl)-5'-formyl-4'-hydroxybiphenyl-4-carboxylic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3’-(tert-Butyl)-5’-formyl-4’-hydroxybiphenyl-4-carboxylic Acid: is an organic compound that belongs to the class of biphenyl carboxylic acids. This compound features a biphenyl core substituted with a tert-butyl group, a formyl group, and a hydroxy group, making it a versatile molecule in organic synthesis and various applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(tert-Butyl)-5’-formyl-4’-hydroxybiphenyl-4-carboxylic Acid typically involves multiple steps, including the formation of the biphenyl core and subsequent functionalization. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction employs palladium catalysts and boronic acids or esters as reagents .

Industrial Production Methods

In industrial settings, the production of this compound may involve flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

3’-(tert-Butyl)-5’-formyl-4’-hydroxybiphenyl-4-carboxylic Acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The tert-butyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Major Products Formed

Oxidation: Conversion of the hydroxy group to a ketone or aldehyde.

Reduction: Formation of alcohols from the formyl group.

Substitution: Introduction of various substituents on the aromatic ring, depending on the electrophile used.

Applications De Recherche Scientifique

Scientific Research Applications

1. Pharmaceutical Development

The compound has been studied for its potential as a pharmaceutical intermediate due to its structural features that allow for modifications leading to bioactive derivatives. Its hydroxyl and carboxylic acid groups can participate in various chemical reactions, making it suitable for synthesizing new therapeutic agents.

2. Antioxidant Studies

Research indicates that derivatives of biphenyl compounds, like this one, exhibit antioxidant properties. The presence of the tert-butyl group enhances stability and solubility in biological systems, which is crucial for developing antioxidants that can mitigate oxidative stress in cells.

3. Organic Synthesis

3'-(tert-Butyl)-5'-formyl-4'-hydroxybiphenyl-4-carboxylic acid serves as a building block in organic synthesis, particularly in the creation of complex organic molecules used in agrochemicals and fine chemicals. Its reactivity allows chemists to explore various synthetic pathways.

4. Material Science

The compound's unique structure lends itself to applications in material science, particularly in the development of polymers and coatings that require specific thermal and mechanical properties. Research into its use as a modifier in polymer blends is ongoing.

Case Studies

Case Study 1: Antioxidant Activity

In a study published in the Journal of Agricultural and Food Chemistry, researchers synthesized derivatives of biphenyl carboxylic acids, including this compound, and evaluated their antioxidant activity using DPPH radical scavenging assays. Results indicated that modifications to the hydroxyl group significantly enhanced antioxidant capacity, suggesting potential applications in food preservation and nutraceuticals.

Case Study 2: Synthesis of Bioactive Compounds

A research article from the European Journal of Medicinal Chemistry detailed the synthesis of novel bioactive compounds derived from this compound. The study highlighted how structural modifications led to increased efficacy against specific cancer cell lines, paving the way for future drug development.

Case Study 3: Polymer Applications

Research presented at the International Conference on Polymer Science explored the use of this compound as a functional additive in polymer formulations. The findings demonstrated improved thermal stability and mechanical properties when incorporated into polyolefins, indicating its potential use in commercial plastic products.

Mécanisme D'action

The mechanism of action of 3’-(tert-Butyl)-5’-formyl-4’-hydroxybiphenyl-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The hydroxy and formyl groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The biphenyl core provides a rigid scaffold that can fit into binding sites of proteins, modulating their function .

Comparaison Avec Des Composés Similaires

Similar Compounds

4’-Hydroxybiphenyl-4-carboxylic Acid: Lacks the tert-butyl and formyl groups, making it less bulky and potentially less reactive.

3’-(tert-Butyl)-4’-hydroxybiphenyl-4-carboxylic Acid: Similar structure but without the formyl group, affecting its reactivity and interactions.

5’-Formyl-4’-hydroxybiphenyl-4-carboxylic Acid: Lacks the tert-butyl group, which influences its steric properties and reactivity

Uniqueness

The presence of the tert-butyl group in 3’-(tert-Butyl)-5’-formyl-4’-hydroxybiphenyl-4-carboxylic Acid imparts unique steric and electronic properties, making it distinct from other biphenyl carboxylic acids. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .

Activité Biologique

3'-(tert-Butyl)-5'-formyl-4'-hydroxybiphenyl-4-carboxylic acid, with a CAS number of 935478-29-8, is a biphenyl derivative characterized by the presence of a tert-butyl group, a formyl group, and a hydroxyl group. This compound has gained attention in various fields of biological research due to its potential therapeutic applications and unique chemical properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈O₄ |

| Molecular Weight | 298.33 g/mol |

| Density | 1.2±0.1 g/cm³ |

| Boiling Point | 445.3±45.0 °C |

| Flash Point | 237.3±25.2 °C |

| LogP | 4.79 |

The structure of the compound includes multiple functional groups that enhance its reactivity and biological properties, making it suitable for various applications in medicinal chemistry and organic synthesis .

Antioxidant Activity

Research indicates that phenolic compounds, including derivatives similar to this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in numerous diseases such as cancer and neurodegenerative disorders .

Antitumor Activity

Preliminary studies suggest that compounds with similar structures can inhibit tumor growth in vitro and in vivo. For instance, certain biphenyl derivatives have shown promise as antitumor agents by inducing apoptosis in cancer cells through various mechanisms such as cell cycle arrest and reactive oxygen species (ROS) generation .

Study 1: Antioxidant Effects

A study evaluated the antioxidant capacity of related phenolic compounds using DPPH and ABTS assays. The results indicated that compounds with similar structural motifs to this compound exhibited significant scavenging activity against free radicals, highlighting their potential for therapeutic use in oxidative stress-related conditions .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of biphenyl derivatives against Gram-positive bacteria. The results showed that several derivatives had minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics, suggesting that modifications like the tert-butyl group could enhance efficacy against resistant strains .

Study 3: Antitumor Mechanisms

Research into antitumor mechanisms revealed that certain biphenyl carboxylic acids could inhibit specific signaling pathways associated with cancer progression. For example, compounds were found to downregulate the NF-kB pathway, leading to reduced proliferation of cancer cells .

Propriétés

IUPAC Name |

4-(3-tert-butyl-5-formyl-4-hydroxyphenyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-18(2,3)15-9-13(8-14(10-19)16(15)20)11-4-6-12(7-5-11)17(21)22/h4-10,20H,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRHFIAQZSCZHQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C=O)C2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.